(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal is a chemical compound with the molecular formula C11H12O. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by a cyclopropyl group attached to a phenyl ring and an ethanal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The resulting cyclopropane derivative is then subjected to oxidation to form the ethanal group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal undergoes various chemical reactions, including:
Oxidation: The ethanal group can be oxidized to form a carboxylic acid.
Reduction: The ethanal group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-Phenylcyclopropyl)acetic acid.
Reduction: Formation of 2-(2-Phenylcyclopropyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal involves its interaction with specific molecular targets. The ethanal group can form covalent bonds with nucleophiles, leading to the formation of adducts. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropylamine: Similar structure but with an amine group instead of an ethanal group.
2-Phenylcyclopropylmethanol: Similar structure but with a hydroxyl group instead of an ethanal group.
2-Phenylcyclopropylacetic acid: Similar structure but with a carboxylic acid group instead of an ethanal group.
Uniqueness
(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal is unique due to its combination of a cyclopropyl group, phenyl ring, and ethanal group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQVIHAEPCRQEB-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.